molecular formula C10H11N3OS B3260889 N-Phenyl-2-thioxo-1-imidazolidinecarboxamide CAS No. 3358-50-7

N-Phenyl-2-thioxo-1-imidazolidinecarboxamide

Cat. No.: B3260889
CAS No.: 3358-50-7
M. Wt: 221.28 g/mol
InChI Key: WIACBJJIIPFHJK-UHFFFAOYSA-N
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Description

N-Phenyl-2-thioxo-1-imidazolidinecarboxamide is a heterocyclic compound with a five-membered ring structure containing nitrogen and sulfur atoms. This compound is known for its diverse pharmacological properties and is used in various scientific research applications. The presence of sulfur in its structure enhances its biological activity, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-thioxo-1-imidazolidinecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenyl isothiocyanate with an appropriate amine, followed by cyclization to form the imidazolidine ring . The reaction conditions often involve the use of catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-thioxo-1-imidazolidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-Phenyl-2-thioxo-1-imidazolidinecarboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Phenyl-2-thioxo-1-imidazolidinecarboxamide involves its interaction with specific molecular targets and pathways. The sulfur atom in its structure plays a crucial role in its biological activity by forming strong interactions with target proteins. This compound can inhibit enzymes or modulate receptor activity, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and imidazole-based compounds. These compounds share structural similarities and often exhibit comparable biological activities .

Uniqueness

N-Phenyl-2-thioxo-1-imidazolidinecarboxamide is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its ring structure. This combination enhances its pharmacological properties and makes it a valuable compound for various applications .

Properties

IUPAC Name

N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c14-9(13-7-6-11-10(13)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,15)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIACBJJIIPFHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=S)N1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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